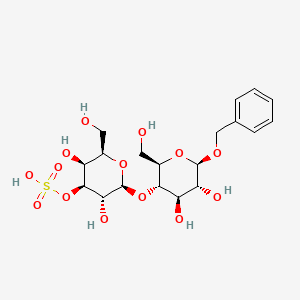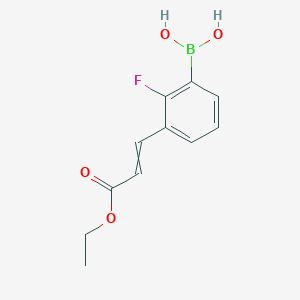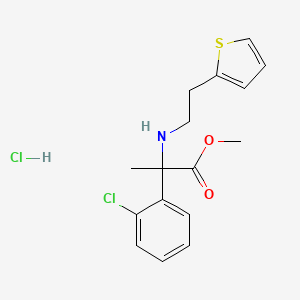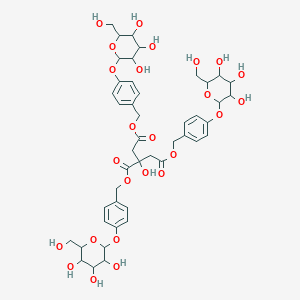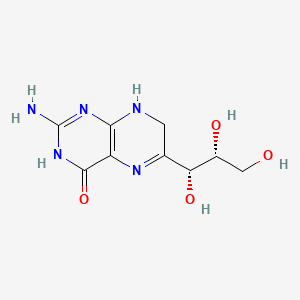
2-amino-6-((1R,2R)-1,2,3-trihydroxypropyl)-7,8-dihydropteridin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroneopterin is a pteridine derivative that plays a significant role in various biological processes. It is a reduced form of neopterin and is involved in the biosynthesis of tetrahydrobiopterin, an essential cofactor for the production of neurotransmitters and nitric oxide. Dihydroneopterin is known for its antioxidant properties and is often studied in the context of immune response and oxidative stress.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihydroneopterin can be synthesized through the reduction of neopterin. One common method involves the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction typically occurs in an aqueous or alcoholic solution under mild conditions.
Industrial Production Methods
Industrial production of dihydroneopterin often involves the large-scale reduction of neopterin using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like high-performance liquid chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dihydroneopterin undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to neopterin by reactive oxygen species.
Reduction: Further reduction can lead to the formation of tetrahydrobiopterin.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and hypochlorous acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve acidic or basic catalysts.
Major Products
Oxidation: Neopterin and other oxidized derivatives.
Reduction: Tetrahydrobiopterin.
Substitution: Various substituted pteridines depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Dihydroneopterin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other pteridine derivatives.
Biology: Studied for its role in cellular immune response and as a marker for oxidative stress.
Medicine: Investigated for its potential therapeutic effects in conditions like cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the production of diagnostic reagents and as an antioxidant in various formulations.
Mecanismo De Acción
Dihydroneopterin exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species, thereby protecting cells from oxidative damage. It also modulates the activity of enzymes involved in the immune response, such as dihydroneopterin aldolase, which catalyzes its conversion to other biologically active pteridines. The molecular targets include various oxidative stress markers and immune cells like macrophages.
Comparación Con Compuestos Similares
Similar Compounds
Neopterin: An oxidized form of dihydroneopterin, used as a biomarker for immune activation.
Tetrahydrobiopterin: A fully reduced form, essential for neurotransmitter synthesis.
Dihydrobiopterin: Another reduced form involved in similar biochemical pathways.
Uniqueness
Dihydroneopterin is unique due to its intermediate oxidation state, allowing it to participate in both oxidative and reductive biochemical pathways. Its role as an antioxidant and its involvement in immune response make it distinct from its fully oxidized or reduced counterparts.
Propiedades
Número CAS |
1218-99-1 |
|---|---|
Fórmula molecular |
C9H13N5O4 |
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
2-amino-6-[(1R,2R)-1,2,3-trihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H13N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,6,15-17H,1-2H2,(H4,10,11,13,14,18)/t4-,6-/m1/s1 |
Clave InChI |
YQIFAMYNGGOTFB-INEUFUBQSA-N |
SMILES isomérico |
C1C(=NC2=C(N1)N=C(NC2=O)N)[C@H]([C@@H](CO)O)O |
SMILES canónico |
C1C(=NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



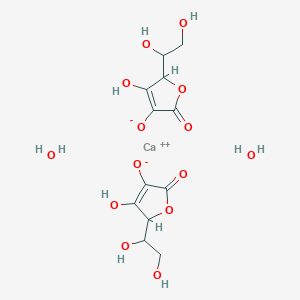

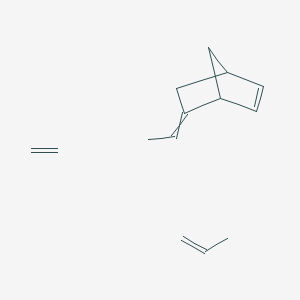
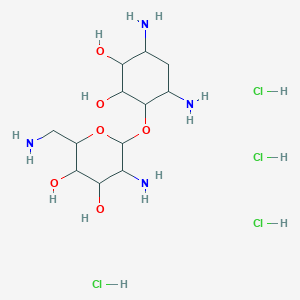
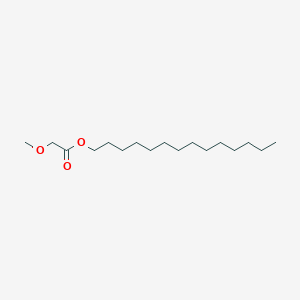
![23-Amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate](/img/structure/B13402461.png)
